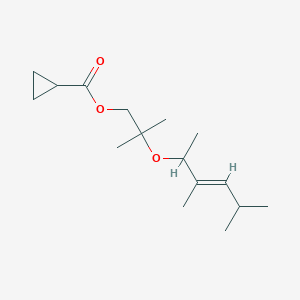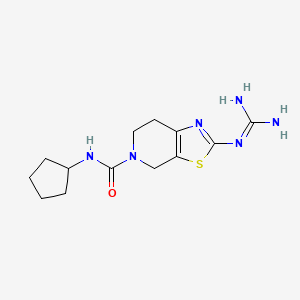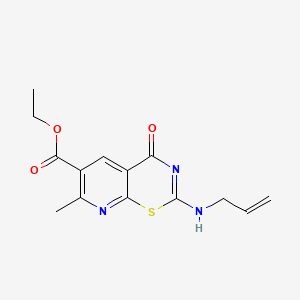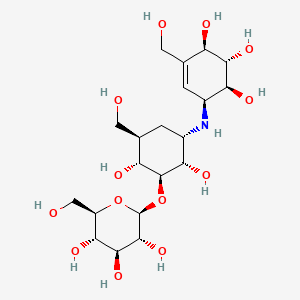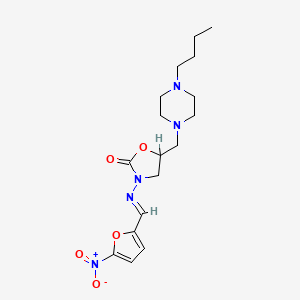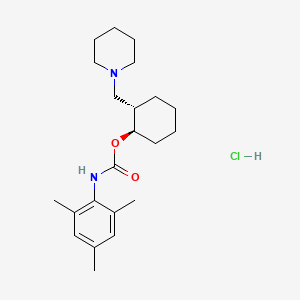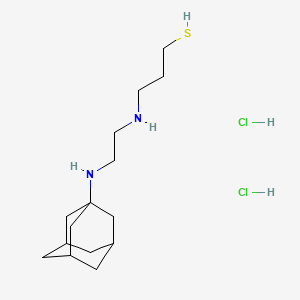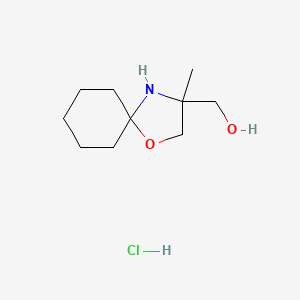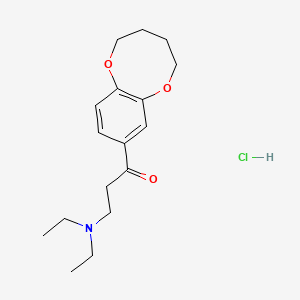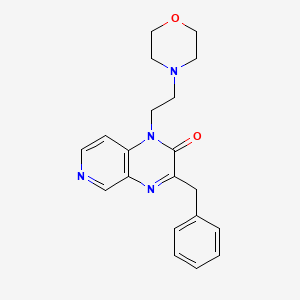
Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-morpholinoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-morpholinoethyl)- is a heterocyclic compound that features a pyridopyrazinone core structure. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the benzyl and morpholinoethyl groups may impart unique biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-morpholinoethyl)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridopyrazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Morpholinoethyl Group: This step may involve nucleophilic substitution reactions using morpholine and an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions may target the pyridopyrazinone core or the benzyl group, potentially yielding reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the morpholinoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde, while substitution reactions may introduce various functional groups at the morpholinoethyl position.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-morpholinoethyl)- would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido(3,4-b)pyrazin-2(1H)-one Derivatives: Other derivatives with different substituents at the benzyl or morpholinoethyl positions.
Pyridopyrazinone Compounds: Compounds with similar core structures but different functional groups.
Uniqueness
Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-morpholinoethyl)- is unique due to the specific combination of the benzyl and morpholinoethyl groups, which may impart distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
117928-89-9 |
|---|---|
Fórmula molecular |
C20H22N4O2 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
3-benzyl-1-(2-morpholin-4-ylethyl)pyrido[3,4-b]pyrazin-2-one |
InChI |
InChI=1S/C20H22N4O2/c25-20-17(14-16-4-2-1-3-5-16)22-18-15-21-7-6-19(18)24(20)9-8-23-10-12-26-13-11-23/h1-7,15H,8-14H2 |
Clave InChI |
ATDHXLDSJNJQLO-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCN2C3=C(C=NC=C3)N=C(C2=O)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



